(5-Chloro-1,3-dimethylpyrazol-4-YL)methyl 6-fluoropyridine-3-carboxylate
Description
The compound "(5-Chloro-1,3-dimethylpyrazol-4-YL)methyl 6-fluoropyridine-3-carboxylate" is a synthetic pyrazole-pyridine hybrid featuring a pyrazole core substituted with chloro and methyl groups at positions 5, 1, and 3, respectively. The pyrazole moiety is esterified to a 6-fluoropyridine-3-carboxylate group, introducing fluorine at the pyridine’s 6-position.
Pyrazole derivatives are typically synthesized via coupling reactions, as seen in , which describes the use of EDCI/HOBt-mediated amide bond formation in DMF for structurally related compounds . The esterification step for the target compound likely involves similar coupling agents or direct esterification of the pyrazole alcohol with the fluoropyridine carboxylic acid.
Properties
IUPAC Name |
(5-chloro-1,3-dimethylpyrazol-4-yl)methyl 6-fluoropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFN3O2/c1-7-9(11(13)17(2)16-7)6-19-12(18)8-3-4-10(14)15-5-8/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZBNZXKXYUWDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1COC(=O)C2=CN=C(C=C2)F)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-1,3-dimethylpyrazol-4-YL)methyl 6-fluoropyridine-3-carboxylate typically involves the reaction of 5-chloro-1,3-dimethylpyrazole with 6-fluoropyridine-3-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction parameters is crucial to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-1,3-dimethylpyrazol-4-YL)methyl 6-fluoropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Neuropharmacological Research
One of the primary applications of this compound is in neuropharmacology. Its structural analogs have been investigated for their potential to modulate neurotransmitter systems, particularly in the treatment of neurological disorders such as depression and anxiety. The compound's ability to interact with serotonin and dopamine receptors makes it a candidate for further exploration in developing novel antidepressants and anxiolytics.
Case Study: Antidepressant Activity
A study demonstrated that derivatives of octahydro-pyrrolidine compounds exhibited significant antidepressant-like effects in rodent models. These findings suggest that 2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride could be further studied for its therapeutic potential in mood disorders .
Material Science
Polymer Chemistry
The compound serves as a building block in synthesizing novel polymers with specific properties. Its unique structure allows for the development of materials with enhanced mechanical strength and thermal stability. Research has indicated that incorporating this compound into polymer matrices can improve their resilience and durability .
Biochemical Applications
Protein Degradation Studies
2-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride is also used in studies focused on protein degradation pathways. As a part of the protein degrader building blocks family, it plays a crucial role in understanding how proteins are regulated within cells, which has implications for cancer research and other diseases characterized by protein misfolding .
Summary Table of Applications
| Field | Application | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Neuropharmacological research | Development of antidepressants |
| Material Science | Polymer synthesis | Enhanced mechanical properties |
| Biochemical Research | Protein degradation studies | Insights into disease mechanisms |
Mechanism of Action
The mechanism of action of (5-Chloro-1,3-dimethylpyrazol-4-YL)methyl 6-fluoropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The compound’s closest analogs include pyrazole-carboxamide and pyrazole-ester derivatives with varying substituents. Key comparisons are summarized below:
Key Observations:
- Substituent Effects on Melting Points : Fluorine and chloro substituents increase melting points due to enhanced polarity and intermolecular interactions. For example, compound 3d (with 4-fluorophenyl) has a higher mp (181–183°C) than 3a (133–135°C) .
- Yield Variations : Electron-withdrawing groups (e.g., -CN in 3a–3d) may stabilize intermediates, improving yields (68–71%) compared to esters, which are more hydrolysis-prone .
- Spectral Signatures : The target compound’s ¹H-NMR would likely show peaks for pyrazole-CH3 (δ ~2.6 ppm) and pyridine-F-induced deshielding, similar to 3d’s fluorophenyl signals (δ 7.51–7.21) .
Biological Activity
(5-Chloro-1,3-dimethylpyrazol-4-YL)methyl 6-fluoropyridine-3-carboxylate is a compound that belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHClFNO with a molecular weight of 283.68 g/mol. The presence of both pyrazole and pyridine rings contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHClFNO |
| Molecular Weight | 283.68 g/mol |
| CAS Number | 1436101-75-5 |
Antitumor Activity
Research has shown that pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds similar to this compound have been reported to inhibit various cancer cell lines through mechanisms involving the inhibition of key signaling pathways such as BRAF(V600E) and EGFR . In studies involving breast cancer cell lines MCF-7 and MDA-MB-231, pyrazole derivatives demonstrated enhanced cytotoxic effects when combined with doxorubicin, suggesting potential for use in combination therapies .
Anti-inflammatory and Antibacterial Activities
Pyrazole derivatives are also noted for their anti-inflammatory and antibacterial activities. The structural modifications in compounds like this compound can enhance these effects. For instance, the introduction of halogen atoms has been linked to increased potency against bacterial strains .
The mechanism by which this compound exerts its biological effects may involve the modulation of enzyme activities and interference with cellular signaling pathways. Notably, pyrazole compounds have been shown to act as inhibitors of various kinases involved in tumor progression .
Structure-Activity Relationships (SAR)
The SAR studies indicate that the presence of specific functional groups significantly impacts the biological activity of pyrazole derivatives. For example:
- Chlorine Substituents : The introduction of chlorine increases the lipophilicity and enhances binding affinity to target proteins.
- Fluorine Atoms : The fluorination of pyridine rings has been associated with improved pharmacokinetic properties and increased potency against certain targets .
Case Studies
- Breast Cancer Treatment : A study evaluated several pyrazole derivatives in MCF-7 and MDA-MB-231 cell lines. The results indicated that compounds with chlorine substituents exhibited higher cytotoxicity than their non-halogenated counterparts. The combination with doxorubicin led to a significant reduction in cell viability, highlighting the potential for these compounds in therapeutic regimens for resistant cancer types .
- Antibacterial Efficacy : Another study focused on the antibacterial properties of related pyrazole compounds against various pathogens. The results showed that modifications at the 1-position of the pyrazole ring significantly enhanced antibacterial activity, making it a promising scaffold for developing new antibiotics .
Q & A
Q. What are the recommended synthetic routes for (5-Chloro-1,3-dimethylpyrazol-4-YL)methyl 6-fluoropyridine-3-carboxylate, and how can reaction yields be optimized?
The compound is synthesized via esterification or transesterification reactions. Key steps include:
- Ester bond formation : Reacting 5-chloro-1,3-dimethylpyrazole-4-methanol with 6-fluoropyridine-3-carboxylic acid using coupling agents (e.g., DCC or EDC) under inert conditions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
- Yield optimization : Adjusting molar ratios (1:1.2 acid:alcohol), temperature (60–80°C), and catalyst (e.g., DMAP). Monitoring via TLC or HPLC ensures reaction completion .
Q. How should researchers characterize this compound’s purity and structural integrity?
Q. What stability considerations are critical for handling this compound?
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the fluoropyridine moiety.
- Hydrolysis risk : Avoid prolonged exposure to moisture; use anhydrous solvents (e.g., THF, DMF) during reactions .
- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 180°C, suggesting safe handling below this threshold .
Advanced Research Questions
Q. How do structural modifications to the pyrazole and pyridine rings influence biological activity?
Comparative studies with analogs reveal:
Q. How can computational methods predict this compound’s interactions with biological targets?
- Molecular docking : Use Discovery Studio or AutoDock to model binding to kinase ATP pockets (e.g., EGFR). Focus on H-bonding with pyridine-F and hydrophobic interactions with the chloro-methylpyrazole .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns; RMSD <2 Å indicates robust binding .
- QSAR models : Correlate logP and polar surface area with bioavailability (e.g., optimal logP = 2.5–3.5) .
Q. What strategies resolve contradictions in reported cytotoxicity data across studies?
- Assay standardization : Use identical cell lines (e.g., HepG2) and exposure times (48–72 hr).
- Metabolic interference : Test metabolites via LC-MS to rule out false positives from ester hydrolysis .
- Dose-response validation : Replicate studies with 10-point dilution series (0.1–100 µM) to confirm IC trends .
Q. How can researchers design SAR studies to explore its dual activity as an antimicrobial and anticancer agent?
- Functional group screening : Synthesize derivatives with varied substituents (e.g., Br, CF) at pyrazole-C5 and pyridine-C6.
- Dual-activity assays :
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli).
- Anticancer : MTT assay (e.g., against MCF-7 and A549 cells).
- Mechanistic studies : Flow cytometry to assess apoptosis (Annexin V/PI staining) and ROS generation .
Q. What analytical techniques identify degradation products under accelerated stability conditions?
- Forced degradation : Expose to heat (40°C), humidity (75% RH), and UV light (254 nm) for 14 days.
- LC-MS/MS : Detect major degradants (e.g., hydrolyzed carboxylic acid, demethylated pyrazole) .
- Kinetic modeling : Calculate degradation rate constants (k) to predict shelf-life under standard storage .
Methodological Notes
- Toxicity data gaps : When ecological or toxicological data are absent (e.g., EC for aquatic organisms), employ in silico tools like EPA’s ECOSAR or TEST .
- Contradictory bioactivity : Cross-validate findings using orthogonal assays (e.g., radiometric kinase assays vs. fluorescence-based methods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
